
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, also known as CPG2, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, diagnostics, and therapeutics.
科学研究应用
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been extensively studied for its potential applications in various research fields, including drug delivery, diagnostics, and therapeutics. In drug delivery, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a carrier for delivering drugs to specific target sites due to its ability to penetrate cell membranes. In diagnostics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a molecular probe for detecting specific biomolecules or cells in biological samples. In therapeutics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have anticancer and antimicrobial properties.
作用机制
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly exerts its biological effects by binding to specific cell surface receptors and entering the cells through endocytosis. Once inside the cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can interact with various intracellular targets, including enzymes and transcription factors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
生化和生理效应
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and immunomodulatory activities. In cancer cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes involved in cell proliferation and survival. In microbial cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi. In the immune system, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to modulate the activity of various immune cells, including T cells and natural killer cells.
实验室实验的优点和局限性
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly also has some limitations, including its high cost, low yield, and potential toxicity.
未来方向
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several potential future directions for research, including the development of new drug delivery systems, the discovery of new molecular targets, and the optimization of its biological properties. Some of the potential future directions for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly research include the development of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly-based nanocarriers for targeted drug delivery, the identification of new intracellular targets for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, and the engineering of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly variants with improved biochemical and physiological properties.
Conclusion:
In conclusion, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is a cyclic peptide with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is needed to fully explore its potential for various research fields.
合成方法
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclic peptide is assembled on a resin using a series of protected amino acids and coupling reagents. After the completion of the peptide chain, the cyclic peptide is formed by intramolecular cyclization using a suitable coupling reagent such as HATU or PyBOP.
属性
CAS 编号 |
117178-64-0 |
|---|---|
产品名称 |
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly |
分子式 |
C41H60N12O12 |
分子量 |
913 g/mol |
IUPAC 名称 |
2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1 |
InChI 键 |
OTGZZDDHNFTAOV-BBMKWWLZSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O |
SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
规范 SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
同义词 |
BCP-7 BCP7 cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



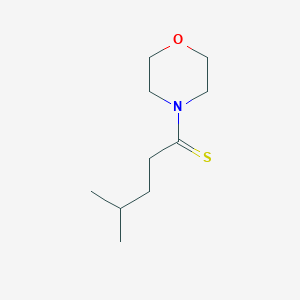
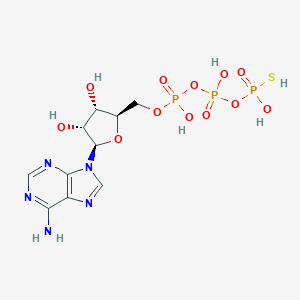
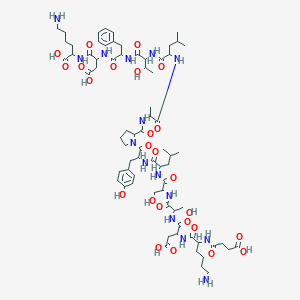

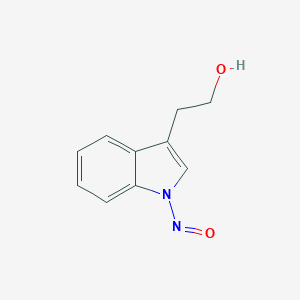
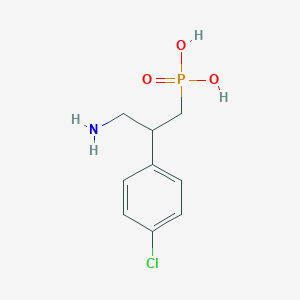
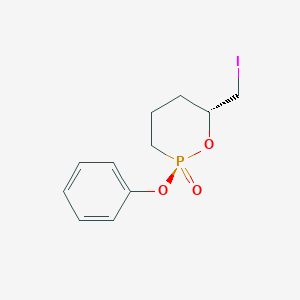
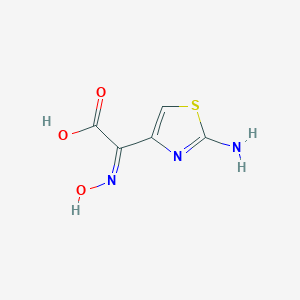
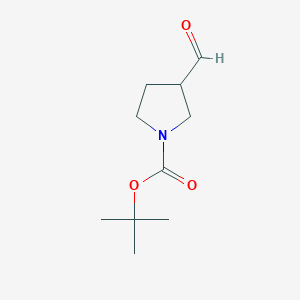
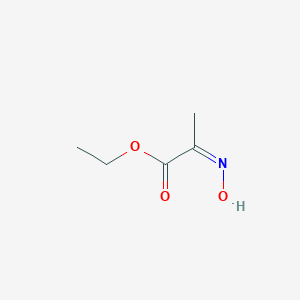
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
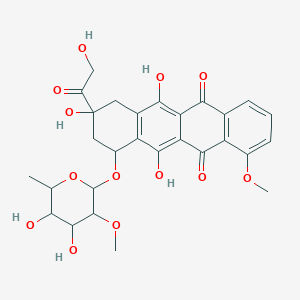
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)